1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that integrates various pharmacophoric elements, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N7O with a molecular weight of 379.5 g/mol. The presence of a piperazine ring and a furan moiety suggests potential interactions with biological targets, particularly in the realms of antimicrobial and anti-inflammatory activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antifungal Activity :
Case Studies
A comprehensive study conducted by Abdel-Rahman et al. investigated various derivatives of triazole and pyridazine compounds, including the target molecule. The findings revealed:
- Synthesis : The compound was synthesized through a multi-step process involving heterocyclization reactions.
- Characterization : Characterization techniques such as FTIR, NMR, and mass spectrometry confirmed the structural integrity of the synthesized compounds.
- Biological Assays : The biological activity was evaluated using standard protocols for antibacterial and antifungal testing.
Comparative Activity Table
The following table summarizes the biological activities of this compound compared to standard drugs:
Activity Type | Test Organism | Compound Efficacy | Standard Drug | Standard Efficacy |
---|---|---|---|---|
Antibacterial | Staphylococcus aureus | High | Imipenem | Moderate |
Antibacterial | Escherichia coli | High | Nalidixic Acid | Low |
Antifungal | Candida albicans | Moderate | Nystatin | High |
Anti-inflammatory | Carrageenan-induced edema | Significant | Indomethacin | Significant |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with enzymes involved in inflammatory pathways and bacterial resistance mechanisms, further supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-24(2,3)18-8-6-17(7-9-18)23(31)29-14-12-28(13-15-29)21-11-10-20-25-26-22(30(20)27-21)19-5-4-16-32-19/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKIQNKHZPLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.